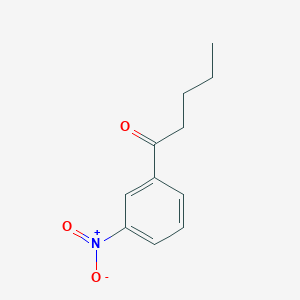
1-(3-Nitrophenyl)pentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Nitrophenyl)pentan-1-one is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a pentanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)pentan-1-one can be synthesized through a multi-step process starting from benzene. One common method involves the nitration of benzene to form nitrobenzene, followed by Friedel-Crafts acylation to introduce the pentanone chain . The reaction conditions typically involve the use of strong acids like sulfuric acid and catalysts such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Nitrophenyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The carbonyl group in the pentanone chain can be reduced to an alcohol using reagents such as sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions, methoxide ions.
Major Products:
Reduction of Nitro Group: 1-(3-Aminophenyl)pentan-1-one.
Reduction of Carbonyl Group: 1-(3-Nitrophenyl)pentanol.
Substitution Reactions: Various substituted phenylpentanones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(3-Nitrophenyl)pentan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Nitrophenyl)pentan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
- 1-(4-Nitrophenyl)pentan-1-one
- 1-(2-Nitrophenyl)pentan-1-one
- 1-(3-Aminophenyl)pentan-1-one
Comparison: 1-(3-Nitrophenyl)pentan-1-one is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical behaviors and biological effects due to the electronic and steric factors associated with the nitro group’s position .
Propriétés
Formule moléculaire |
C11H13NO3 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
1-(3-nitrophenyl)pentan-1-one |
InChI |
InChI=1S/C11H13NO3/c1-2-3-7-11(13)9-5-4-6-10(8-9)12(14)15/h4-6,8H,2-3,7H2,1H3 |
Clé InChI |
WKGSOFFWCPDKKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















